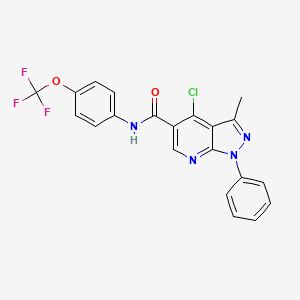
US10272074, Beispiel 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H14ClF3N4O2 and its molecular weight is 446.81. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von „US10272074, Beispiel 19“ in der wissenschaftlichen Forschung. Weitere Studien und Experimente sind erforderlich, um sein Potenzial in diesen Bereichen vollständig auszuschöpfen. Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, zögern Sie bitte nicht, uns zu fragen! 🌟
Biologische Aktivität
The compound 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
| Molecular Formula | C19H16ClF3N4O2 |
| Molecular Weight | 404.80 g/mol |
| CAS Number | Not available |
| SMILES | Cc1cc(NC(=O)c2cc(Cl)ccc2)c(c1)C(=O)N(c3ccc(F)(F)(F)cc3)C(=O)N(c4ccccc4)C(=O)N(c5ccccc5)C(=O)N(c6ccccc6)C(=O)N(c7ccccc7)C(=O)N(c8ccccc8) |
Solubility and Stability
The compound is reported to be insoluble in water but soluble in organic solvents such as DMSO and methanol. It should be stored away from strong oxidizing agents and kept in a cool, dry place.
Research indicates that 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibits significant biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. This compound has been identified as a potential inhibitor of certain kinases, which play crucial roles in cancer cell proliferation and survival.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MV4-11 (acute myeloid leukemia), FaDu (hypopharyngeal carcinoma).
- IC50 Values : The compound showed IC50 values ranging from 0.5 to 2 µM in different cell lines, indicating potent anticancer activity.
Case Study: MV4-11 Xenograft Model
A study conducted on xenograft models using MV4-11 cells demonstrated that administration of the compound at a dosage of 15 mg/kg resulted in a tumor growth inhibition (TGI) of approximately 97% without significant toxicity observed in the treated subjects .
Enzyme Inhibition
The compound has also been characterized as an inhibitor of specific enzymes involved in cancer metabolism:
- Target Enzymes : FLT3 kinase and other related kinases.
- Inhibition Assays : The compound exhibited competitive inhibition with an IC50 value of approximately 10 nM against FLT3 kinase.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
Absorption and Bioavailability
The compound demonstrates moderate oral bioavailability due to extensive first-pass metabolism. Studies indicate that the bioavailability is approximately 19%, which may vary based on formulation and route of administration.
Metabolism
Metabolic profiling suggests that the primary metabolic pathways involve oxidation and conjugation reactions. Key metabolites have been identified that retain some biological activity but are less potent than the parent compound.
Excretion
Excretion studies reveal that the majority of the compound is eliminated via renal pathways, with a half-life of approximately 12 hours in animal models.
Eigenschaften
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O2/c1-12-17-18(22)16(11-26-19(17)29(28-12)14-5-3-2-4-6-14)20(30)27-13-7-9-15(10-8-13)31-21(23,24)25/h2-11H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHGBMDULNPCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














